molecular formula C22H18N6O2 B4493278 2-(2,5-DIMETHYLPHENYL)-8-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

2-(2,5-DIMETHYLPHENYL)-8-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Cat. No.: B4493278
M. Wt: 398.4 g/mol
InChI Key: XXEGOLNURXNUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and heterocyclic components, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core naphthyridine structure, followed by the introduction of the dimethylphenyl and triazolyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially or fully hydrogenated compounds.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s triazole and naphthyridine moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenyl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione: Lacks the triazole group, which may affect its reactivity and biological activity.

    8-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione: Lacks the dimethylphenyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the dimethylphenyl and triazole groups in 2-(2,5-dimethylphenyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

8-(2,5-dimethylphenyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c1-12-4-5-13(2)19(10-12)27-8-6-17-15(20(27)29)11-16-18(24-17)7-9-28(21(16)30)22-23-14(3)25-26-22/h4-11H,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEGOLNURXNUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NNC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-DIMETHYLPHENYL)-8-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 2
Reactant of Route 2
2-(2,5-DIMETHYLPHENYL)-8-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 3
2-(2,5-DIMETHYLPHENYL)-8-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 4
2-(2,5-DIMETHYLPHENYL)-8-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 5
2-(2,5-DIMETHYLPHENYL)-8-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Reactant of Route 6
2-(2,5-DIMETHYLPHENYL)-8-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

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